molecular formula C8H10ClN3O3 B8478217 5-chloro-4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

5-chloro-4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No. B8478217
M. Wt: 231.63 g/mol
InChI Key: OLLBZJSOAWVDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H10ClN3O3 and its molecular weight is 231.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10ClN3O3

Molecular Weight

231.63 g/mol

IUPAC Name

5-chloro-4-nitro-1-(oxan-4-yl)pyrazole

InChI

InChI=1S/C8H10ClN3O3/c9-8-7(12(13)14)5-10-11(8)6-1-3-15-4-2-6/h5-6H,1-4H2

InChI Key

OLLBZJSOAWVDJA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1 equiv) in THF (0.5 M) was added dropwise a 1.0M solution of lithium bis(trimethylsilyl)amide (14 equiv) in THF at −78° C. The reaction was stirred at −78° C. for 30 min before hexachloroethane (1.5 equiv) in THF (1.15 M) was added. The reaction was stirred at −78° C. for 2.5 h then warmed to room temperature. The reaction was diluted with brine (0.23 M) and extracted with ethyl acetate. The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (10-20% ethyl acetate in petroleum ether) to afford the desired product (81% yield) as a white solid. MS (ESI) m/z 232.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 4-nitro-1-tetrahydropyran-4-yl-pyrazole (1.32 g; 6.69 mmol) in THF (15 mL) was added dropwise LHMDS (1 mol/L) in THF (2.0 equiv.; 13.4 mmol) at −78° C. The reaction was stirred at −78° C. for 30 minutes before the addition of hexachloroethane (2.4 g, 10 mmol) in THF (5 mL). The reaction was stirred at −78° C. before warming to room temperature. The reaction was diluted with sat. NaCl and extracted with EtOAc (3×). The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by flash chromatography to give 5-chloro-4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (0.98 g, 63%).
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
13.4 mmol
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.